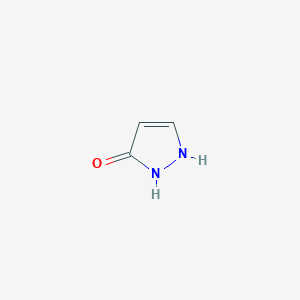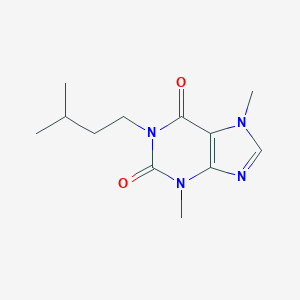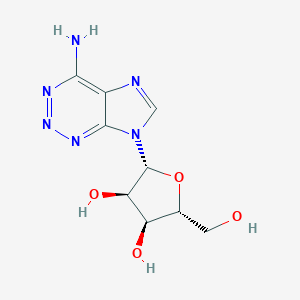
1H-Pyrazol-3-ol
Vue d'ensemble
Description
1H-Pyrazol-3-ol is a heterocyclic compound that is part of the broader class of pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The specific compound this compound is a tautomeric form that has been studied for its molecular structure and properties .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. One approach involves the intramolecular C-H amination of arylhydrazones using FeBr3/O2 as a mediator, which yields trisubstituted pyrazoles . Another efficient synthesis method uses β-keto nitriles and hydrazines in the presence of p-toluene sulphonic acid with polyethylene glycol-400 as a reaction medium, leading to 3-amino 1H-pyrazoles . Additionally, the synthesis of 1H-pyrazole carboxylates has been reported using Vilsmeier reagent, which has shown antimicrobial activity .
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic techniques. X-ray crystallography has revealed that this compound can exist as dimers of molecule pairs in nonpolar solvents, while in polar solvents like DMSO-d6, the monomeric form is predominant . The structure of related pyrazole derivatives has also been confirmed by single-crystal X-ray diffraction studies, which show the presence of intermolecular hydrogen bonds and π-π stacking interactions contributing to the crystal packing .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored in various chemical reactions. For instance, the synthesis of pyrazolo[3,4-b]pyridines involves the formation of two possible tautomeric forms, the 1H- and 2H-isomers, which have been extensively studied for their biomedical applications . The reactivity of these compounds is influenced by the diversity of substituents present at different positions on the ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of substituents and the nature of the solvent can affect properties such as solubility, melting point, and reactivity. Theoretical calculations, including density functional theory (DFT), have been used to predict vibrational frequencies, chemical shifts, and molecular electrostatic potential, which are in good agreement with experimental data . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in fields such as pharmaceuticals and materials science.
Applications De Recherche Scientifique
Applications biomédicales
Les 1H-pyrazolo[3,4-b]pyridines, un groupe de composés hétérocycliques, existent sous deux formes tautomères possibles : l’isomère 1H et l’isomère 2H. Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites dans plus de 5 500 références (dont 2 400 brevets). Ces composés présentent un large éventail d’activités biologiques . Les chercheurs ont exploré leur potentiel en matière de découverte de médicaments, notamment :
Agents de blanchiment fluorescents
Dans l’industrie textile, les composés triarylpyrazoline dérivés des 1H-pyrazol-3-ols servent d’agents de blanchiment fluorescents. De plus, ces composés trouvent des applications comme colorants laser et sondes fluorescentes dans les domaines de haute technologie .
Synthèse des chalcones
Les 1H-pyrazol-3-ols portant des groupes formyle ou acétyle en position C4 du cycle pyrazole sont des synthons polyvalents. Les chercheurs les ont utilisés pour construire diverses chalcones à base de pyrazole par des réactions de condensation de Claisen–Schmidt catalysées par une base .
Propriétés antimalariques et anti-inflammatoires
Les dérivés de la 2,4-dihydro-3H-pyrazol-3-one, notamment les 4,4’-(arylméthylène)-bis-(1H-pyrazol-5-ols), présentent un large éventail d’activités biologiques. Celles-ci comprennent des effets antimalariques, anti-inflammatoires, antinociceptifs, antipyrétiques, antifongiques et antidépresseurs .
Mécanisme D'action
Target of Action
1H-Pyrazol-3-ol, also known as 1H-pyrazol-3(2H)-one, is a compound that has been found to have significant interactions with several targets. It has been reported to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . Additionally, it has been suggested that this compound may interact with Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
It has been suggested that the compound interacts with its targets and induces changes that lead to its antileishmanial and antimalarial activities . The compound’s interaction with its targets likely involves binding to specific sites, which could disrupt the normal functioning of the target organisms .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound affects pathways related to the survival and replication of leishmania and plasmodium
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic properties can significantly impact its efficacy .
Result of Action
The result of this compound’s action is the inhibition of the growth and replication of Leishmania and Plasmodium, leading to its antileishmanial and antimalarial activities . The compound’s interaction with its targets likely disrupts the normal functioning of these organisms, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s stability and efficacy
Safety and Hazards
1H-Pyrazol-3-ol is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Orientations Futures
The future directions for 1H-Pyrazol-3-ol and related compounds seem to be focused on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis and characterization of novel heterocyclic chalcones from 1-phenyl-1H-pyrazol-3-ol is a topic of ongoing research .
Propriétés
IUPAC Name |
1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRMPXUBGMOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929655 | |
| Record name | 1H-Pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137-45-1, 60456-92-0 | |
| Record name | Pyrazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Dihydro-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35JHQ8347 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)












